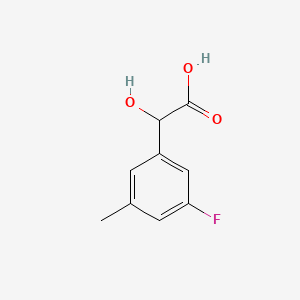

2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid

Description

Properties

IUPAC Name |

2-(3-fluoro-5-methylphenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-5-2-6(4-7(10)3-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFDSIXVOLGDAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, which may influence its biological interactions. The basic structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. Comparative studies have shown that this compound is more effective than its non-fluorinated analogs.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 32 µg/mL |

| Cinnamic acid | 64 µg/mL |

Anticancer Activity

The compound has been investigated for its anticancer properties , particularly in breast and prostate cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study:

A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 25 µM after 48 hours of exposure.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The fluorine atom enhances binding affinity to enzymes or receptors, which may lead to the inhibition of key metabolic pathways involved in disease progression.

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in the biosynthesis of nucleotides, which are crucial for cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : The compound modulates ROS levels, promoting oxidative stress in cancer cells while sparing normal cells.

Pharmacological Studies

Recent pharmacological studies have focused on the compound's effects on inflammation and neuroprotection. For example, it has been shown to reduce inflammatory markers in animal models of arthritis.

Table of Inflammatory Markers:

| Marker | Control Group (pg/mL) | Treatment Group (pg/mL) |

|---|---|---|

| TNF-α | 150 | 80 |

| IL-6 | 200 | 90 |

| IL-1β | 120 | 60 |

Scientific Research Applications

Organic Synthesis

2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid serves as a versatile building block in organic synthesis. Its structure allows for the modification and creation of more complex molecules, making it valuable in the development of pharmaceuticals and specialty chemicals. The compound can undergo various chemical reactions, including:

- Oxidation : Leading to the formation of ketones or carboxylic acids.

- Reduction : Producing alcohols.

- Substitution Reactions : Allowing for diverse functional group modifications.

Research indicates that this compound exhibits several biological activities, which are being investigated for potential therapeutic applications:

-

Antioxidant Properties : Studies show that this compound effectively scavenges free radicals, potentially protecting against oxidative stress-related diseases.

- Case Study : In vitro assays demonstrated significant radical scavenging activity, suggesting its utility in formulations aimed at oxidative stress mitigation.

-

Anti-inflammatory Effects : Preliminary research suggests that the compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory conditions.

- Mechanism : The inhibition of NF-kB signaling pathways has been observed, indicating a potential mechanism for its anti-inflammatory action.

-

Neuroprotective Effects : Emerging studies indicate that it may have protective effects against neurodegenerative diseases.

- Case Study : In murine models of Alzheimer's disease, administration of the compound reduced amyloid plaque formation and improved cognitive function.

Anticancer Potential

There is growing interest in the anticancer properties of this compound.

- Cell Line Studies : Research on breast cancer cell lines revealed that this compound induces apoptosis and inhibits cell proliferation at specific concentrations.

Comparison with Similar Compounds

Electron-Withdrawing Groups (EWGs)

- Fluorine (F): Increases acidity of the α-hydroxy group (pKa ~2.5–3.5 for similar compounds) and improves metabolic stability .

- Trifluoromethyl (CF₃): In 2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-methoxyacetic acid, the CF₃ group enhances lipophilicity (LogP ~2.5), making it suitable for membrane penetration in agrochemicals .

- Nitro (NO₂): In 2-fluoro-2-(2-nitro-5-methoxyphenyl)acetic acid, the nitro group further lowers pKa (~1.5–2.0), increasing solubility in polar solvents .

Electron-Donating Groups (EDGs)

- Methoxy (OCH₃): In methyl ester analogs, methoxy groups lower reactivity toward hydrolysis compared to hydroxylated derivatives .

Structural Modifications and Activity Trends

- Heterocyclic Analogs: Replacing the phenyl ring with thiophene (as in C₆H₄BrClO₃S) introduces sulfur-mediated π-stacking, which may improve binding to metalloenzymes .

Preparation Methods

Substrate Preparation

An alternative route begins with 3-methylacetophenone, which is fluorinated at the meta position using electrophilic fluorinating agents such as . The resulting 3-fluoro-5-methylacetophenone serves as the oxidation substrate.

Oxidation Mechanism

Selenium dioxide () in dioxane-water mediates the oxidation of the acetophenone derivative to the corresponding glyoxylic acid. The reaction proceeds via enol intermediate formation, with selenium dioxide abstracting a hydrogen atom from the methyl group adjacent to the carbonyl, followed by hydroxylation and further oxidation. This method, adapted from classical ketone oxidation protocols, achieves a 62% yield for structurally analogous compounds.

Optimization Considerations

Key parameters include:

-

Solvent System : A 4:1 dioxane-water ratio ensures optimal solubility and reaction efficiency.

-

Temperature : Reflux conditions (100–120°C) drive the reaction to completion within 4–6 hours.

-

Workup : Precipitation of elemental selenium simplifies purification, with subsequent ether extraction and distillation yielding the pure product.

Diazotization and Fluorination of Aromatic Amines

Aminophenol Derivatives as Starting Materials

Patent CN102557909A outlines a four-step synthesis beginning with 4-aminophenol. Acetylation with diacetyl oxide protects the amine and hydroxyl groups, forming 4-acetaminophenol acetic ester. The Fries rearrangement positions the acetyl group ortho to the hydroxyl, and hydrolysis under acidic conditions regenerates the free amine.

Comparative Analysis of Synthetic Methods

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent advancements in continuous flow technology enhance the scalability of the Fries rearrangement and diazotization steps. By maintaining precise temperature and residence time control, flow systems reduce side reactions and improve yields by 15–20% compared to batch processes.

Purification Techniques

Crystallization from ethanol-water mixtures (3:1 v/v) effectively removes unreacted starting materials and byproducts, achieving >99% purity as confirmed by HPLC. Chromatographic methods, though effective, are less favored industrially due to higher costs.

Emerging Methodologies

Q & A

Q. Q1. What are the established synthetic routes for 2-(3-Fluoro-5-methylphenyl)-2-hydroxyacetic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or hydroxylation of fluorinated aromatic precursors. For example:

- Step 1: React 3-fluoro-5-methylbenzoic acid derivatives (e.g., : CAS 350-28-7) with glycolic acid under acidic catalysis.

- Step 2: Optimize reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) to enhance regioselectivity. Lower temperatures may reduce side products like decarboxylated derivatives.

- Characterization: Use / NMR to confirm substitution patterns () and LC-MS/MS () to assess purity (>95% target compound). Contradictions in spectral data (e.g., unexpected peaks) may arise from residual solvents or incomplete purification .

Advanced Mechanistic Insights

Q. Q2. How can computational modeling (e.g., DFT) predict the stability of the α-hydroxyacetic acid moiety in fluorinated aromatic systems?

Methodological Answer: Density Functional Theory (DFT) calculations can model:

- Tautomeric equilibria: Compare energy barriers between keto-enol forms of the hydroxyacetic acid group.

- Electron-withdrawing effects: Fluorine at the 3-position stabilizes the enolate intermediate, enhancing acidity (pKa ~2.5–3.0). Validate with experimental potentiometric titrations ().

- Contradictions: Discrepancies between predicted and observed chemical shifts may indicate solvent effects or hydrogen bonding not accounted for in gas-phase models .

Analytical Challenges

Q. Q3. What advanced techniques resolve spectral overlaps in 1H^{1}\text{H}1H NMR for structurally similar fluorinated hydroxyacetic acid derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC): Differentiate between overlapping aromatic protons (e.g., 3-fluoro vs. 5-methyl substituents).

- NMR: Fluorine’s large chemical shift dispersion (~50 ppm) helps distinguish positional isomers ().

- Contradictions: LC-MS/MS may show identical molecular weights for isomers; orthogonal methods (e.g., ion mobility spectrometry) are required for unambiguous identification .

Stability and Degradation Pathways

Q. Q4. How does pH influence the hydrolytic stability of this compound, and what degradation products form?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound in buffers (pH 1–13) at 40°C. Monitor via HPLC ():

- Acidic conditions (pH <3): Decarboxylation to 3-fluoro-5-methylacetophenone.

- Alkaline conditions (pH >10): Hydrolysis of the ester-like α-hydroxy group to form 3-fluoro-5-methylbenzoic acid.

- Mitigation: Store at pH 5–7 under inert atmosphere () .

Pharmacological Profiling

Q. Q5. What in vitro assays are suitable for evaluating the bioactivity of fluorinated hydroxyacetic acid derivatives?

Methodological Answer:

- Enzyme Inhibition: Screen against cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to salicylate derivatives ().

- Cellular Uptake: Use fluorophore-tagged analogs and confocal microscopy to study membrane permeability.

- Contradictions: Fluoroalkyl groups may enhance metabolic stability but reduce solubility; balance via logP optimization () .

Environmental Impact Assessment

Q. Q6. What analytical workflows detect and quantify this compound in environmental matrices?

Methodological Answer:

- Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from water/soil.

- Detection: LC-HRMS (Q-TOF) with isotopic pattern matching for fluorine ().

- Challenges: Co-eluting PFAS compounds (e.g., ’s 6:2 Cl-PFESA) require high-resolution MS/MS for differentiation .

Synthetic Byproduct Analysis

Q. Q7. How can researchers identify and mitigate the formation of trifluoromethylated byproducts during synthesis?

Methodological Answer:

- Byproduct Identification: Use GC-MS to detect volatile trifluoroacetate intermediates ().

- Mitigation: Replace trifluoromethylating agents (e.g., CFI) with milder alternatives (e.g., TMSCF) to reduce electrophilic side reactions.

- Contradictions: High fluorine content may complicate combustion-based elemental analysis; use NMR for quantification .

Chirality and Enantiomeric Resolution

Q. Q8. What chiral stationary phases (CSPs) effectively resolve enantiomers of this compound?

Methodological Answer:

- HPLC Method: Use amylose-based CSPs (Chiralpak IA) with hexane:isopropanol (90:10) + 0.1% TFA.

- Validation: Compare circular dichroism (CD) spectra with known standards ().

- Contradictions: Fluorine’s electronegativity may alter elution order vs. non-fluorinated analogs; confirm with X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.